molecular formula C12H17ClN2O4S B3002402 1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride CAS No. 1214078-25-7

1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride

Cat. No. B3002402
CAS RN: 1214078-25-7
M. Wt: 320.79
InChI Key: FPFWHLIEAMHWKR-UHFFFAOYSA-N
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Description

1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride, commonly known as APS, is a chemical compound that has gained significant interest among scientists due to its potential applications in various fields of research. APS is a sulfonamide-based compound that has been found to exhibit potent inhibitory effects on certain enzymes, making it a valuable tool for investigating the mechanisms of various biological processes. In

Scientific Research Applications

APS has been extensively studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. One of the most significant applications of APS is in the study of enzyme inhibition, particularly in the case of carbonic anhydrase (CA) enzymes. APS has been found to exhibit potent inhibitory effects on several isoforms of CA, making it a valuable tool for investigating the role of these enzymes in various physiological processes. Additionally, APS has also been investigated for its potential applications in cancer research, where it has been found to exhibit anti-proliferative effects on certain cancer cell lines.

Mechanism of Action

The mechanism of action of APS involves the inhibition of certain enzymes, particularly carbonic anhydrase (CA) enzymes. APS acts as a competitive inhibitor of CA, binding to the active site of the enzyme and preventing the binding of its natural substrate, carbon dioxide. This inhibition results in a decrease in the activity of the enzyme, which can have various downstream effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APS are primarily related to its inhibitory effects on certain enzymes, particularly carbonic anhydrase (CA) enzymes. The inhibition of CA can have various downstream effects on physiological processes, such as the regulation of acid-base balance, respiration, and ion transport. Additionally, APS has also been found to exhibit anti-proliferative effects on certain cancer cell lines, which may be related to its effects on enzyme activity.

Advantages and Limitations for Lab Experiments

APS has several advantages as a research tool, including its potent inhibitory effects on certain enzymes, its relative ease of synthesis, and its stability under various experimental conditions. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving APS, including the investigation of its potential applications in drug discovery and development, the development of new synthetic methods for its production, and the exploration of its effects on various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of APS and its potential for use in the treatment of various diseases.

Synthesis Methods

APS can be synthesized through a multi-step reaction process that involves the condensation of 3-aminophenylsulfonamide with piperidine-2-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction process is typically carried out under controlled conditions, and the purity of the final product can be verified using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

1-(3-aminophenyl)sulfonylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.ClH/c13-9-4-3-5-10(8-9)19(17,18)14-7-2-1-6-11(14)12(15)16;/h3-5,8,11H,1-2,6-7,13H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFWHLIEAMHWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride

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